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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

CAS No.: 58596-43-3

Cat. No.: B7772104 Get Quote

Introduction and Physicochemical Profile
7-Methoxy-2-methylquinolin-4-ol is a derivative of the quinoline scaffold, a privileged

structure in medicinal chemistry due to the wide range of biological activities exhibited by its

analogues.[1] Accurate and comprehensive characterization of such molecules is a critical step

in any research and development pipeline, ensuring the validity of subsequent biological or

chemical studies. This guide establishes a suite of analytical methods to provide an

unambiguous profile of the compound.

The fundamental properties of 7-Methoxy-2-methylquinolin-4-ol are summarized below.
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Property Value Source

CAS Number 103624-90-4 [2][3]

Molecular Formula C₁₁H₁₁NO₂ [2][4]

Molecular Weight 189.21 g/mol [2][3]

Canonical SMILES
CC1=CC(=O)C2=C(N=1)C=C(

C=C2)OC
[4]

InChI Key

InChI=1S/C11H11NO2/c1-7-5-

11(13)9-4-3-8(14-2)6-10(9)12-

7/h3-6H,1-2H3,(H,12,13)

[4]

Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure by probing the

interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the

molecule. The quinoline ring system contains conjugated pi-bonds, which give rise to

characteristic electronic transitions and a distinct UV absorption profile. This technique is highly

useful for quantitative analysis and for confirming the presence of the core chromophore.[5][6]

Protocol:

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is

transparent in the desired analytical range (e.g., methanol, ethanol, or isopropanol).[6]

Sample Preparation: Prepare a stock solution of 7-Methoxy-2-methylquinolin-4-ol in the

chosen solvent (e.g., 1 mg/mL). From this, prepare a dilute solution to a final concentration

of approximately 1 x 10⁻⁵ M.[6]

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Analysis: Scan the sample from 200 to 400 nm against a solvent blank.
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Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The spectrum

is expected to show multiple absorption bands characteristic of the quinoline system.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It

is a rapid and powerful tool for confirming the presence of key structural components like

hydroxyl (-OH), amine/amide (N-H), aromatic (C=C), and ether (C-O) groups.

Protocol:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Instrumentation: Use an FTIR spectrometer.

Analysis: Acquire the spectrum over the mid-infrared range (typically 4000–400 cm⁻¹).

Data Interpretation: Correlate the observed absorption bands (in cm⁻¹) to specific functional

groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type

3400–3200 (broad) O-H / N-H Stretching

3100–3000 Aromatic C-H Stretching

2950–2850
Aliphatic C-H (from -CH₃, -

OCH₃)
Stretching

1650–1600 C=O (keto tautomer) / C=N Stretching

1600–1450 Aromatic C=C Stretching

1250–1200 Aryl-O (Ether) Asymmetric Stretching

1050–1000 Aryl-O (Ether) Symmetric Stretching
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Note: The presence of a broad band around 3300 cm⁻¹ and a strong band around 1640 cm⁻¹

would be consistent with the 4-quinolone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most detailed information about the molecular

structure by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C). The

chemical shift, integration, and coupling patterns allow for the unambiguous assignment of

each atom in the molecular framework.

Protocol:

Solvent Selection: Dissolve approximately 5–10 mg of the sample in a deuterated solvent

such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar

compounds and to clearly show exchangeable protons (e.g., -OH).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT-135 can be

run to aid in assigning carbon signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

~2.3 ppm (singlet, 3H): Protons of the C2-methyl group.

~3.8 ppm (singlet, 3H): Protons of the C7-methoxy group.

~6.0-6.5 ppm (singlet, 1H): Proton at the C3 position.

~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring (H5, H6, H8).

~11.0-12.0 ppm (broad singlet, 1H): Exchangeable proton from the C4-hydroxyl group (or N-

H in the quinolone tautomer).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

~18-20 ppm: C2-Methyl carbon.
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~55-56 ppm: C7-Methoxy carbon.

~100-180 ppm: Nine distinct signals corresponding to the quinoline ring carbons, including

the C4-OH (~175-180 ppm, if in keto form) and the methoxy-substituted C7 (~160-165 ppm).

Chromatographic and Mass Spectrometric Analysis
These methods are the gold standard for determining the purity and confirming the molecular

weight of a compound.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary

phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while

less polar compounds are retained longer. This technique is ideal for assessing the purity of the

sample and can be used for quantification.[7][8]

Experimental Workflow:

Sample & Mobile Phase Prep
HPLC System Data Analysis

Dissolve Analyte
(1 mg/mL in MeOH) Inject Sample

(5-10 µL)

Phase A: H₂O + 0.1% Formic Acid

Gradient Pump
C18 Column

(e.g., 250x4.6 mm, 5 µm)

Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Pump

UV Detector
(Set at λmax) Generate Chromatogram Calculate Purity

(% Area)

Click to download full resolution via product page

Caption: RP-HPLC workflow for purity analysis.
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Protocol:

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or

acetonitrile.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions: The following conditions serve as a robust starting point.

Parameter Recommended Setting Rationale

Stationary Phase
C18 silica column (e.g., 250 x

4.6 mm, 5 µm)

Provides excellent retention

and resolution for aromatic

compounds.[9]

Mobile Phase A Water with 0.1% Formic Acid
Acid improves peak shape and

ensures ionization consistency.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Common organic modifier for

reversed-phase

chromatography.

Gradient

Start at 10% B, ramp to 95% B

over 20 min, hold for 5 min,

then re-equilibrate.

A gradient elution ensures that

impurities with a wide range of

polarities are effectively

separated and eluted.

Flow Rate 1.0 mL/min
A standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C
Maintains consistent retention

times.

Detection
UV, set at a λmax determined

from UV-Vis analysis.

Ensures maximum sensitivity

for the compound of interest.

[9]

Data Analysis: The purity is calculated based on the relative peak area of the main

component in the chromatogram. A pure sample should exhibit a single major peak.
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High-Resolution Mass Spectrometry (HRMS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.

HRMS provides a highly accurate mass measurement, which can be used to confirm the

elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique

well-suited for polar, medium-sized molecules like quinoline derivatives.[9]

Experimental Workflow:

Sample Preparation Mass Spectrometer Data Analysis

Dilute Analyte in
MeOH/H₂O + 0.1% FA

Direct Infusion or
LC Introduction

ESI Source
(Positive Mode)

Mass Analyzer
(e.g., Orbitrap, TOF) Ion Detector Acquire Mass Spectrum Compare Experimental m/z

with Theoretical m/z

Click to download full resolution via product page

Caption: LC-HRMS workflow for molecular formula confirmation.

Protocol:

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent

mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water, with 0.1%

formic acid.[9]

Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass

analyzer (e.g., Orbitrap or Time-of-Flight).

Analysis Conditions:

Ionization Mode: Positive ESI (+)

Scan Range: m/z 100–500

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

Expected Results:
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Molecular Formula: C₁₁H₁₁NO₂

Exact Mass: 189.07898

Expected [M+H]⁺: 190.08626

Data Interpretation: The experimentally measured m/z should match the theoretical value to

within 5 ppm, providing strong evidence for the correct elemental composition.

Summary and Conclusion
The combination of these analytical techniques provides a comprehensive and definitive

characterization of 7-Methoxy-2-methylquinolin-4-ol. Spectroscopic methods (NMR, FTIR,

UV-Vis) confirm the detailed molecular structure and functional groups, while chromatographic

(HPLC) and mass spectrometric (HRMS) analyses validate the compound's purity and confirm

its elemental composition. Following these protocols will ensure high-quality, reliable data for

any application involving this compound.

References
Dynamic pyrolytic reaction mechanisms, pathways, and products of medical masks and
infusion tubes - PMC - PubMed Central. (n.d.).
7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd. (n.d.).
7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR - Sigma-Aldrich. (n.d.).

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward

Antitubercular Drug Candidates - MDPI. (2021, February 24). Retrieved January 31, 2026,

from [Link]

Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-
b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET
Bromodomain Inhibitor - PMC - PubMed Central - NIH. (n.d.).
life-sci...d=true - Life Science Alliance. (n.d.).

7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem - NIH. (n.d.).

Retrieved January 31, 2026, from [Link]

Correlation of IR spectra of the compound isolated from Coral J. delicata at Rf value 0. 38 -

ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b7772104?utm_src=pdf-body
https://www.benchchem.com/product/b7772104?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/5/1224
https://pubchem.ncbi.nlm.nih.gov/compound/761548
https://www.researchgate.net/figure/Correlation-of-IR-spectra-of-the-compound-isolated-from-Coral-J-delicata-at-Rf-value-0_fig3_336343513
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-METHOXY-2-PHENYL-1H-QUINOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts.
(n.d.).

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.).

Retrieved January 31, 2026, from [Link]

(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August
7).

(PDF) Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants

against the WHO's prioritized pathogens - ResearchGate. (2024, January 1). Retrieved

January 31, 2026, from [Link]

Antifungal properties of new series of quinoline derivatives - PubMed. (2006, May 15).

Retrieved January 31, 2026, from [Link]

Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold

for Use in Biology | The Journal of Organic Chemistry - ACS Publications. (2019, December

6). Retrieved January 31, 2026, from [Link]

7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited.

(n.d.). Retrieved January 31, 2026, from [Link]

Application of quinoline derivatives in third-generation photovoltaics - PMC - NIH. (2021, July

9). Retrieved January 31, 2026, from [Link]

UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).

Retrieved January 31, 2026, from [Link]

Phytochemical screening, GC-MS, FTIR, and antibacterial activity of methanol extract of

Caesalpinia Bonduc (L.) roxb. seeds | Request PDF - ResearchGate. (n.d.). Retrieved

January 31, 2026, from [Link]

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January

3). Retrieved January 31, 2026, from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/figure/UV-Vis-absorption-of-1-in-various-solvents-10-molL_fig2_319803158
https://www.researchgate.net/publication/377319985_Unraveling_the_antimicrobial_efficacy_and_chemical_fingerprinting_of_medicinal_plants_against_the_WHO's_prioritized_pathogens
https://pubmed.ncbi.nlm.nih.gov/16773587/
https://pubs.acs.org/doi/10.1021/acs.joc.9b02440
https://www.benchchem.com/product/b7772104?utm_src=pdf-body
https://www.arkpharminc.com/H-016625
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296180/
https://www.mdpi.com/2079-4991/11/5/1210
https://www.researchgate.net/publication/377319985_Unraveling_the_antimicrobial_efficacy_and_chemical_fingerprinting_of_medicinal_plants_against_the_WHO's_prioritized_pathogens
https://www.mdpi.com/1420-3049/30/1/298
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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